molecular formula C15H17ClN4 B13973084 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

Cat. No.: B13973084
M. Wt: 288.77 g/mol
InChI Key: HSGWLLOJRBDULE-UHFFFAOYSA-N
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Description

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C15H17ClN4The compound features a quinoline core, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile typically involves the reaction of 6-amino-8-chloroquinoline-3-carbonitrile with neopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Scientific Research Applications

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20)

InChI Key

HSGWLLOJRBDULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N

Origin of Product

United States

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